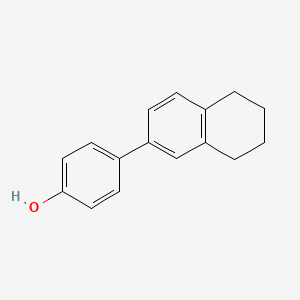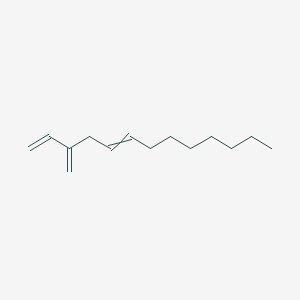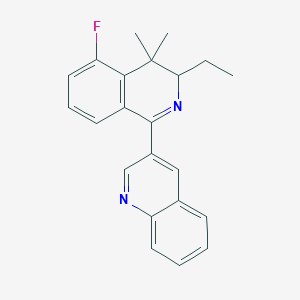![molecular formula C14H16FNO3 B12628165 (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 921611-91-8](/img/structure/B12628165.png)
(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one: is a chemical compound characterized by the presence of a fluorophenyl group, a nitroethyl group, and a cyclohexanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one typically involves the reaction of 4-fluorobenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then subjected to a Michael addition with cyclohexanone under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new diagnostic tools and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential use in the treatment of various diseases. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)piperazine: Known for its use in medicinal chemistry as a precursor for various pharmaceuticals.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Studied for its potential anti-cancer and anti-inflammatory properties.
Uniqueness: (2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one is unique due to its combination of a cyclohexanone structure with a fluorophenyl and nitroethyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Propiedades
Número CAS |
921611-91-8 |
|---|---|
Fórmula molecular |
C14H16FNO3 |
Peso molecular |
265.28 g/mol |
Nombre IUPAC |
(2S)-2-[(1R)-1-(4-fluorophenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H16FNO3/c15-11-7-5-10(6-8-11)13(9-16(18)19)12-3-1-2-4-14(12)17/h5-8,12-13H,1-4,9H2/t12-,13-/m0/s1 |
Clave InChI |
JEPLWRUUPSJKLQ-STQMWFEESA-N |
SMILES isomérico |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC=C(C=C2)F |
SMILES canónico |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12628093.png)
![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)
![3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12628100.png)
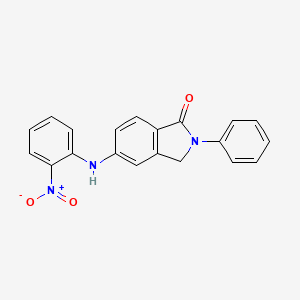
![2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide](/img/structure/B12628112.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate](/img/structure/B12628123.png)
![1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12628128.png)
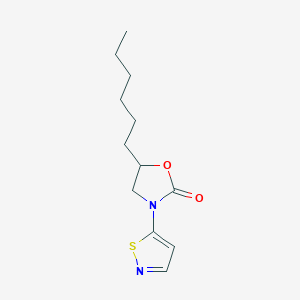
![N-(3,4-difluorophenyl)-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12628138.png)
![N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12628144.png)
![5-[Benzyl(methyl)amino]-1-phenylpentan-1-one](/img/structure/B12628159.png)
